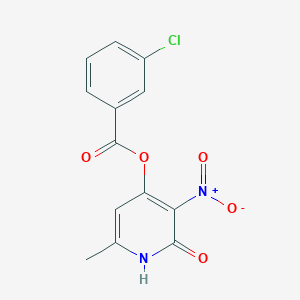

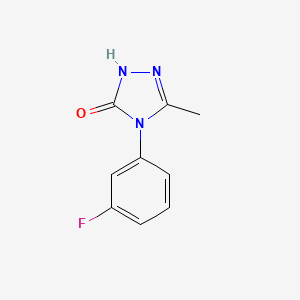

N-aminoquinoline-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

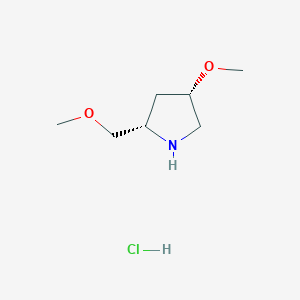

N-aminoquinoline-2-carboximidamide is a chemical compound with the CAS number 1014-17-1 . It is a high-quality reference standard .

Molecular Structure Analysis

The molecular structure of N-aminoquinoline-2-carboximidamide is characterized by its IUPAC name quinoline-2-carboximidhydrazide . The InChI code is 1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) and the InChI key is WNIZZMOQFRUDCK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-aminoquinoline-2-carboximidamide has a molecular weight of 186.22 . It is a powder at room temperature . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A series of derivatives bearing cationic side chains were synthesized from aminoanthraquinones, exploring the effects of side chain positioning on biological activity. The study found that carboxamide-linked compounds exhibited varying degrees of cytotoxicity, with some demonstrating substantial growth delays against in vivo tumors, highlighting their potential in cancer therapy (Bu et al., 2001).

Antimalarial Applications

The therapeutic application of 8-aminoquinolines, a class to which N-aminoquinoline-2-carboximidamide is related, in latent malaria treatment provides significant insights into scientific and clinical practices. This class has brought forward revolutionary discoveries and shows promise against endemic malaria, with research exploring their efficacy and safety (Baird, 2019).

Antiallergy Agents

Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, obtained by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, revealed significant antiallergy activity. This demonstrates the potential of N-aminoquinoline-2-carboximidamide derivatives in developing new antiallergy medications (Althuis et al., 1980).

Antiviral Effects

Chloroquine, a well-known 9-aminoquinoline, has shown potential against various viral infections by inhibiting pH-dependent steps of virus replication and exerting immunomodulatory effects. This suggests that derivatives of N-aminoquinoline-2-carboximidamide could have similar antiviral applications (Savarino et al., 2003).

Chemical Synthesis Techniques

Studies have developed methods for the selective removal of aminoquinoline auxiliary and auxiliary-assisted palladium-catalyzed arylation and alkylation, contributing to the advancement of synthetic chemistry and facilitating the synthesis of complex molecules (Zhang et al., 2019; Shabashov & Daugulis, 2010).

Propiedades

IUPAC Name |

N'-aminoquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-10(14-12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIZZMOQFRUDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-aminoquinoline-2-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)

![methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2881607.png)

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)

![7-cyclopentyl-6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2881611.png)

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide](/img/structure/B2881613.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)